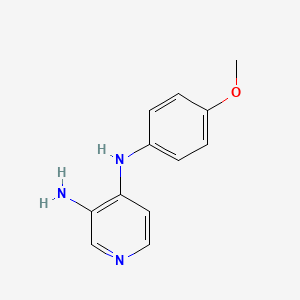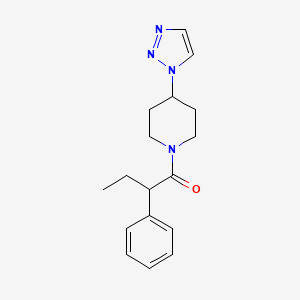
1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Wissenschaftliche Forschungsanwendungen
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Studies: It is used in the study of cell cycle regulation and apoptosis mechanisms, providing insights into the molecular pathways involved in cancer progression.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: It is employed as a chemical probe to investigate biological processes and identify potential therapeutic targets.
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to affect various biochemical pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves a multi-step process. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.
Starting Materials: The synthesis begins with the preparation of the alkyne and azide precursors. The alkyne can be synthesized from a suitable terminal alkyne, while the azide is prepared from an appropriate halide.
CuAAC Reaction: The alkyne and azide are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Formation of Triazole: The CuAAC reaction results in the formation of the 1,2,3-triazole ring, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:
1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound also contains a triazole ring and exhibits similar biological activities, including tubulin polymerization inhibition and apoptosis induction.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These derivatives have been studied for their anticancer activity and show promising cytotoxic effects against various cancer cell lines.
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Derivatives: These compounds exhibit strong antimicrobial activity and are used in the development of new antibiotics.
Conclusion
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one is a versatile compound with significant potential in medicinal chemistry and pharmaceutical development. Its ability to inhibit tubulin polymerization, induce apoptosis, and cause cell cycle arrest makes it a promising candidate for anticancer drug development. Further research and optimization of its synthetic routes and reaction conditions will enhance its applicability in various scientific fields.
Eigenschaften
IUPAC Name |
2-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-16(14-6-4-3-5-7-14)17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJNREXCNDMXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide](/img/structure/B2378715.png)
![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)
![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B2378723.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
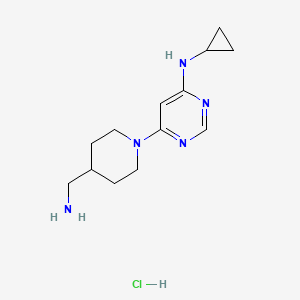
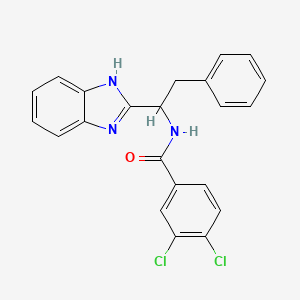
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2378731.png)
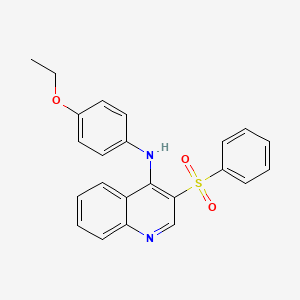
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
